molecular formula C16H16FNO B5421638 N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5421638
M. Wt: 257.30 g/mol
InChI Key: BWZXNYQDBMMDFI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: The synthesis of N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide can be achieved through an amination reaction. This involves the reaction of 4-fluoro-2-methylaniline with 2-(2-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Acylation Reaction: Another method involves the acylation of 4-fluoro-2-methylaniline with 2-(2-methylphenyl)acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is usually performed in an inert atmosphere at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may yield amine derivatives or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogens, nucleophiles, electrophiles, various solvents, and catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

Chemistry: N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its unique structure allows for the exploration of structure-activity relationships in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(2-methylphenyl)acetamide

Comparison: N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluorine-containing compound may exhibit different reactivity, stability, and biological activity. The fluorine atom’s small size and high electronegativity can influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-5-3-4-6-13(11)10-16(19)18-15-8-7-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXNYQDBMMDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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